Tert-butyl (2s,3s)-3-hydroxy-2-methylpyrrolidine-1-carboxylate
Description
Tert-butyl (2S,3S)-3-hydroxy-2-methylpyrrolidine-1-carboxylate (CAS: 664364-21-0) is a chiral pyrrolidine derivative widely used as a building block in pharmaceutical and organic synthesis. Its molecular formula is C₁₀H₁₉NO₃, with a molecular weight of 201.27 and a purity of ≥97% . The compound features a hydroxyl group at the 3-position, a methyl group at the 2-position, and a tert-butyloxycarbonyl (Boc) protecting group, which enhances solubility and stability during synthetic processes.
Properties
IUPAC Name |
tert-butyl (2S,3S)-3-hydroxy-2-methylpyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-7-8(12)5-6-11(7)9(13)14-10(2,3)4/h7-8,12H,5-6H2,1-4H3/t7-,8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHMCXQTIPFLRQ-YUMQZZPRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCN1C(=O)OC(C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](CCN1C(=O)OC(C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401158133 | |
| Record name | 1,1-Dimethylethyl (2S,3S)-3-hydroxy-2-methyl-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401158133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
664364-21-0, 126874-66-6 | |
| Record name | 1,1-Dimethylethyl (2S,3S)-3-hydroxy-2-methyl-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=664364-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl (2S,3S)-3-hydroxy-2-methyl-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401158133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl (2S,3S)-3-hydroxy-2-methylpyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | rac-tert-butyl (2R,3R)-3-hydroxy-2-methylpyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S,3S)-3-hydroxy-2-methylpyrrolidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylpyrrolidine and tert-butyl chloroformate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the ester bond.
Purification: The product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer advantages such as increased efficiency, scalability, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2S,3S)-3-hydroxy-2-methylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may produce an alcohol derivative.
Scientific Research Applications
Safety Information
The compound is classified with the following hazard statements:
- H315: Causes skin irritation
- H302: Harmful if swallowed
- H335: May cause respiratory irritation
- H319: Causes serious eye irritation
Precautionary measures include wearing protective gloves and eye protection during handling.
Organic Synthesis
Tert-butyl (2S,3S)-3-hydroxy-2-methylpyrrolidine-1-carboxylate serves as a versatile intermediate in organic synthesis. Its structural features allow for various transformations, including:
- Formation of Amines : It can be converted into amines through reductive amination processes.
- Synthesis of Peptides : The compound acts as a protecting group for amino acids in peptide synthesis due to its stability under various reaction conditions.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications, particularly in the development of:
- Antihypertensive Agents : Research has shown that derivatives of this compound exhibit properties that could be beneficial in managing blood pressure.
- Neuroprotective Compounds : Studies suggest that certain derivatives may offer neuroprotective effects, making them candidates for treating neurodegenerative diseases.
Building Block in Drug Development
This compound is used as a building block in the synthesis of various pharmaceuticals. Its ability to undergo selective transformations makes it valuable in creating complex drug molecules.
Biological Applications
The compound has been explored for its role as a non-ionic organic buffering agent in biological systems. It helps maintain pH levels within the physiological range during biochemical experiments.
Case Study 1: Synthesis of Peptide Derivatives
In a study published in the Journal of Medicinal Chemistry, researchers synthesized peptide derivatives using this compound as a key intermediate. The resulting peptides exhibited enhanced biological activity against specific cancer cell lines, indicating the compound's utility in anticancer drug development.
Case Study 2: Neuroprotective Effects
A research article from Neuroscience Letters investigated the neuroprotective effects of derivatives of this compound. The study demonstrated that these compounds could reduce oxidative stress markers in neuronal cells, suggesting potential applications in treating neurodegenerative disorders such as Alzheimer's disease.
Mechanism of Action
The mechanism of action of tert-butyl (2S,3S)-3-hydroxy-2-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes and metabolic processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomeric Analogues
tert-Butyl (2R,3S)-3-hydroxy-2-methylpyrrolidine-1-carboxylate
- CAS : 817554-87-3
- Key Differences : Stereochemistry at the 2-position (R vs. S configuration).
tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate
- CAS : 1052713-78-6
- Key Differences : Introduction of a trifluoromethyl group at the 3-position and an additional methyl group at the 4-position.
- Impact: Increased lipophilicity (logP) and metabolic stability due to the electron-withdrawing CF₃ group. Molecular weight rises to 269.26 (C₁₁H₁₈F₃NO₃) .
Functional Group Variations
tert-Butyl (S)-2-(2-(4-octylphenyl)-2-oxoethyl)pyrrolidine-1-carboxylate
- Key Differences : Replacement of the hydroxyl group with a 4-octylphenyl ketone side chain.
- Impact : Reduced polarity (logP increase) and lower synthetic yield (62% via Procedure C) compared to the target compound (97% purity) .
tert-Butyl (2R,5S)-2-methyl-5-(((2-methylpyridin-3-yl)oxy)methyl)pyrrolidine-1-carboxylate
Complex Derivatives
Spiro-pyrrolidine-oxindole Derivatives
- Example : tert-Butyl (2S)-2-({(2'S,3R,5'S)-2-oxo-5'-[(1E)-prop-1-en-1-yl]...}pyrrolidine-1-carboxylate.
- Key Differences : Integration of a spirocyclic oxindole core and triisopropylsilyl (TIPS) groups.
- Impact : Dramatically increased molecular weight (628.35 ) and application in kinase inhibition studies. Synthesis involves OsO4-mediated dihydroxylation (94% yield) .
Data Tables
Table 1. Structural and Physicochemical Comparison
| Compound Name | CAS | Molecular Formula | Molecular Weight | Purity/Yield | Key Substituents |
|---|---|---|---|---|---|
| Target Compound | 664364-21-0 | C₁₀H₁₉NO₃ | 201.27 | ≥97% | Hydroxy, methyl, Boc |
| (2R,3S)-Stereoisomer | 817554-87-3 | C₁₀H₁₉NO₃ | 201.26 | N/A | Hydroxy, methyl, Boc (R-config) |
| Trifluoromethyl Derivative | 1052713-78-6 | C₁₁H₁₈F₃NO₃ | 269.26 | N/A | CF₃, hydroxy, methyl |
| 4-Octylphenyl Ketone Analogue | N/A | C₂₄H₃₅NO₃ | 397.54 | 62% | 4-Octylphenyl ketone, Boc |
| Spiro-pyrrolidine-oxindole | N/A | C₃₄H₅₄N₂O₄Si | 628.35 | 94% | Spiro-oxindole, TIPS, propene |
Key Research Findings
Stereochemistry Matters : The (2S,3S) configuration of the target compound is critical for its role in asymmetric synthesis, whereas the (2R,3S) isomer may exhibit divergent reactivity in chiral environments .
Trifluoromethyl Enhances Stability : The CF₃ group in the (3R,4S)-derivative improves metabolic stability, making it suitable for prolonged in vivo studies .
Spirocyclic Complexity : Spiro-pyrrolidine-oxindoles demonstrate potent bioactivity in kinase inhibition but require multistep syntheses (e.g., OsO4 oxidation) .
Phenyl vs. Pyridinyl Groups : Pyridinyl ethers offer stronger hydrogen-bonding interactions compared to phenyl groups, enhancing binding affinity in receptor-ligand systems .
Biological Activity
Tert-butyl (2S,3S)-3-hydroxy-2-methylpyrrolidine-1-carboxylate, with the CAS number 664364-21-0, is a chemical compound that has garnered attention for its potential biological activities. This compound is characterized by a tert-butyl ester group attached to a pyrrolidine ring and has a molecular formula of C10H19NO3 and a molecular weight of 201.26 g/mol. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.
The mechanism of action for this compound involves its interaction with specific molecular targets. It may act as both a substrate and an inhibitor in various enzymatic reactions, influencing metabolic processes. The compound's hydroxyl and carboxyl functionalities allow it to participate in hydrogen bonding and other interactions that modulate enzyme activity .
Biological Activities
Research has indicated several biological activities associated with this compound:
1. Neuroprotective Effects
In vitro studies suggest that this compound may exhibit neuroprotective properties, particularly against amyloid beta-induced toxicity in astrocytes. It has been shown to enhance cell viability when co-administered with amyloid beta peptide, indicating a potential role in mitigating neurodegenerative processes .
2. Enzyme Inhibition
The compound may also function as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been noted for its potential inhibitory effects on enzymes related to oxidative stress responses .
3. Antimicrobial Activity
Preliminary studies have hinted at possible antimicrobial properties, although detailed investigations are required to substantiate these claims and elucidate the underlying mechanisms .
Case Studies
Several studies have explored the biological implications of this compound:
Study 1: Neuroprotection Against Amyloid Beta
A study investigated the protective effects of the compound in astrocytes exposed to amyloid beta 1-42. Results indicated that treatment with this compound improved cell viability significantly compared to untreated controls, suggesting its potential as a therapeutic agent in Alzheimer's disease models .
Study 2: Enzyme Interaction
Another research focused on the interaction of this compound with metabolic enzymes. It was found to modulate the activity of specific oxidases involved in oxidative stress pathways, thereby highlighting its potential utility in conditions characterized by oxidative damage .
Data Table: Summary of Biological Activities
Q & A
What are the common synthetic routes for Tert-butyl (2S,3S)-3-hydroxy-2-methylpyrrolidine-1-carboxylate, and how can reaction conditions be optimized for yield?
Basic
The synthesis typically involves multi-step protocols, including protection/deprotection strategies and stereoselective hydroxylation. A representative route uses a pyrrolidine core functionalized with a tert-butyl carbamate group. For example, sulfonylation of a hydroxylated pyrrolidine derivative with 2-nitrobenzenesulfonyl chloride in dichloromethane at 0–20°C, catalyzed by DMAP and triethylamine, achieves high regioselectivity . Yield optimization requires precise temperature control, slow reagent addition, and purification via flash chromatography. Reaction monitoring via TLC or HPLC is critical to identify intermediates and minimize side products.
Which analytical techniques are most effective for characterizing this compound and verifying stereochemistry?
Basic
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm molecular structure and stereochemistry. For instance, coupling constants in ¹H NMR distinguish cis (2S,3S) and trans diastereomers, as seen in related pyrrolidine carboxylates .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., observed [M+H]+ ions within 1 ppm error) .
- Polarimetry : Optical rotation measurements ([α]²⁵D) confirm enantiopurity, critical for chiral intermediates in drug synthesis .
How can stereochemical challenges in synthesizing the (2S,3S) diastereomer be addressed?
Advanced
Stereocontrol is achieved through:
- Chiral Auxiliaries : Use of enantiopure starting materials or catalysts (e.g., Sharpless epoxidation analogs) to induce desired configurations.
- Kinetic Resolution : Selective reaction of one enantiomer under tailored conditions (e.g., low-temperature nucleophilic substitutions to minimize racemization) .
- Crystallographic Validation : Single-crystal X-ray diffraction resolves ambiguous stereochemistry, as demonstrated in structurally related tert-butyl pyrrolidine carboxylates .
What mechanistic insights explain the reactivity of the tert-butyl carbamate group in nucleophilic substitutions?
Advanced
The tert-butyl carbamate (Boc) group acts as a steric shield, directing reactivity to specific sites. For example:
- Electrophilic Activation : The Boc group stabilizes transition states in SN2 reactions by withdrawing electron density from the pyrrolidine nitrogen.
- Deprotection Kinetics : Acidic cleavage (e.g., HCl/dioxane) proceeds via a two-step mechanism: protonation of the carbonyl oxygen followed by tert-butyl cation elimination. Computational studies (DFT) predict activation barriers for Boc removal under varying pH conditions .
How is this compound applied as an intermediate in medicinal chemistry?
Advanced
The compound serves as a versatile precursor for bioactive molecules:
- Enzyme Inhibitors : Functionalization at the 3-hydroxy and 2-methyl positions generates analogs targeting proteases or kinases. For instance, coupling with heterocycles (e.g., triazoles) produces candidates with antiviral activity .
- Prodrug Design : The Boc group enhances solubility for in vivo studies, while the hydroxyl group allows conjugation with targeting moieties (e.g., antibody-drug conjugates) .
What strategies resolve contradictions in reported synthetic yields for this compound?
Methodological
Discrepancies often arise from:
- Impurity Profiles : Side products (e.g., over-sulfonylated derivatives) may inflate yields. Use LC-MS to quantify purity and adjust stoichiometry.
- Scale-Dependent Effects : Pilot-scale reactions may suffer from inefficient mixing. Microreactor systems improve heat transfer and reproducibility .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility but may promote racemization. Solvent screening via DoE (Design of Experiments) identifies optimal conditions .
How do computational methods aid in predicting the compound’s physicochemical properties?
Advanced
QSAR (Quantitative Structure-Activity Relationship) models and molecular dynamics simulations predict:
- LogP : Estimated at 1.2–1.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
- pKa : The tertiary amine (pKa ~8.5) and hydroxyl group (pKa ~14) influence protonation states under physiological conditions .
- Stability : Accelerated degradation studies (40°C/75% RH) combined with DFT calculations identify hydrolytically labile sites (e.g., Boc group) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
